molecular formula C11H17N3O B1492180 6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol CAS No. 2090882-66-7

6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol

Cat. No. B1492180
CAS RN: 2090882-66-7
M. Wt: 207.27 g/mol
InChI Key: CWVGRBLTQPUUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various suppliers .

Scientific Research Applications

Antimicrobial Activity

Pyridazine derivatives have been shown to exhibit antimicrobial activity . This makes them potentially useful in the development of new antimicrobial drugs.

Antidepressant and Anxiolytic Activity

These compounds have also been associated with antidepressant and anxiolytic effects . This suggests potential applications in the treatment of mental health disorders such as depression and anxiety.

Anti-hypertensive Activity

Pyridazine derivatives have been found to have anti-hypertensive properties . This means they could be used in the development of drugs to treat high blood pressure.

Anticancer Activity

Some pyridazine derivatives have shown anticancer activity . This suggests they could be used in the development of new cancer treatments.

Antiplatelet Activity

Pyridazine derivatives have been found to have antiplatelet effects . This could make them useful in the prevention of blood clots.

Use in Agrochemicals

Pyridazine derivatives are also known to be used in agrochemicals . They could be used in the development of new pesticides or herbicides.

Cardiovascular Drugs

Initially, pyridazinone, a derivative of pyridazine, was exploited in search of cardiovascular drugs . This indicates potential applications in the treatment of heart diseases.

Synthesis of Complex Compounds

Pyridazinone has been utilized as a part of various complex compounds, and these compounds exhibited diversified pharmacological activities . This suggests that “6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol” could be used as a building block in the synthesis of a wide range of biologically active compounds.

properties

IUPAC Name

3-(2-ethylpiperidin-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-9-5-3-4-8-14(9)10-6-7-11(15)13-12-10/h6-7,9H,2-5,8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVGRBLTQPUUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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